molecular formula C20H23ClN2O4S B2645783 2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235387-58-2

2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2645783
CAS No.: 1235387-58-2
M. Wt: 422.92
InChI Key: XWIFKGXWLXXKGI-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a piperidine ring, and a phenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenoxyacetyl intermediate: This involves the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride.

    Piperidine derivatization: The phenoxyacetyl chloride is then reacted with piperidine to form the phenoxyacetyl piperidine intermediate.

    Sulfonamide formation: The final step involves the reaction of the phenoxyacetyl piperidine intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and reduction reactions: The sulfonamide group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile, while hydrolysis typically results in the formation of phenoxyacetic acid, piperidine, and benzenesulfonamide derivatives.

Scientific Research Applications

2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Studies: The compound can be used in studies to understand the interactions of sulfonamide-containing molecules with biological targets.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or pathways in cells.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-arylacetamide: Shares the chloro and sulfonamide groups but differs in the acetamide moiety.

    Phenoxyacetic acid derivatives: Similar in having the phenoxyacetyl group but lack the piperidine and sulfonamide components.

    Piperidine derivatives: Contain the piperidine ring but differ in other functional groups attached.

Uniqueness

2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of a sulfonamide group, a piperidine ring, and a phenoxyacetyl moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c21-18-8-4-5-9-19(18)28(25,26)22-14-16-10-12-23(13-11-16)20(24)15-27-17-6-2-1-3-7-17/h1-9,16,22H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIFKGXWLXXKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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